6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine
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Overview
Description
6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6-position, a methoxyphenyl group at the 9-position, and a methyl group at the 2-position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropurine.
Substitution Reaction: The 9-position of the purine ring is substituted with a 4-methoxyphenyl group using a palladium-catalyzed cross-coupling reaction.
Methylation: The 2-position is then methylated using a suitable methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyphenyl group.
Aromatic Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 6-amino or 6-thio derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Scientific Research Applications
6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The inhibition of kinases can disrupt signaling pathways involved in cell proliferation and survival, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-9-(4-methoxyphenyl)-9H-purine: Lacks the methyl group at the 2-position.
6-Chloro-9-(4-methoxyphenyl)-2-aminopurine: Contains an amino group at the 2-position instead of a methyl group.
Uniqueness
6-Chloro-9-(4-methoxyphenyl)-2-methyl-9H-purine is unique due to the specific combination of substituents at the 2-, 6-, and 9-positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
142287-75-0 |
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Molecular Formula |
C13H11ClN4O |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
6-chloro-9-(4-methoxyphenyl)-2-methylpurine |
InChI |
InChI=1S/C13H11ClN4O/c1-8-16-12(14)11-13(17-8)18(7-15-11)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3 |
InChI Key |
IDRVHOZEGBRMBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)N=CN2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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